molecular formula C16H12N2O6 B11552076 2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid

2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B11552076
M. Wt: 328.28 g/mol
InChI Key: GAQJBULSLBTNGJ-UHFFFAOYSA-N
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Description

2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound that features both a nitro group and a carbamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of benzoic acid to introduce the nitro group, followed by the acylation of the resulting nitrobenzoic acid with 4-acetylaniline. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acyl chlorides for the acylation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: Formation of 2-[(4-Acetylphenyl)carbamoyl]-3-aminobenzoic acid.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-[(4-Acetylphenyl)carbamoyl]-3-aminobenzoic acid: A reduced form of the original compound with an amino group instead of a nitro group.

    4-Acetyl-3-nitrobenzoic acid: Lacks the carbamoyl group but retains the nitro and acetyl groups.

Uniqueness: 2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl group on the benzoic acid core

Biological Activity

2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H10N2O4
  • Molecular Weight : 250.22 g/mol

The structure includes an acetyl group and a nitro group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • The compound has shown promising results in inhibiting various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cells.
    • IC50 Values : The IC50 values against these cell lines were reported to be 6.48 µM and 8.25 µM, respectively .
  • Anti-inflammatory Effects
    • In vitro studies indicate that the compound exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α.
    • A notable reduction of 87% in TNF-α levels was observed in treated cells .
  • Cholinesterase Inhibition
    • The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.
    • The inhibition potential was quantified with an IC50 value of 7.49 µM, comparable to standard drugs like donepezil .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound resulted in a 39.4% increase in apoptosis rates in cancer cells.
  • Enzyme Inhibition : The inhibition of AChE contributes to its neuroprotective effects, potentially benefiting conditions associated with cognitive decline .

Data Table: Biological Activities Summary

Activity TypeTarget Cell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF-76.48Induces apoptosis and cell cycle arrest
AnticancerHCT1168.25Induces apoptosis and cell cycle arrest
Anti-inflammatoryTHP-1 CellsNot specifiedReduces TNF-α levels
Cholinesterase InhibitionAChE7.49Inhibits enzyme activity

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and measured cell viability using MTT assays. Results showed a dose-dependent decrease in viability, confirming its anticancer potential.
  • Neuroprotective Study :
    • In a study focusing on neuroprotection, the compound was administered to models exhibiting neurodegeneration. Significant improvements in cognitive function were noted alongside decreased AChE activity.
  • Inflammation Model :
    • An inflammation model using THP-1 cells demonstrated that treatment with the compound significantly reduced inflammatory markers, supporting its use in inflammatory conditions.

Properties

Molecular Formula

C16H12N2O6

Molecular Weight

328.28 g/mol

IUPAC Name

2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C16H12N2O6/c1-9(19)10-5-7-11(8-6-10)17-15(20)14-12(16(21)22)3-2-4-13(14)18(23)24/h2-8H,1H3,(H,17,20)(H,21,22)

InChI Key

GAQJBULSLBTNGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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